Azulene

概述

描述

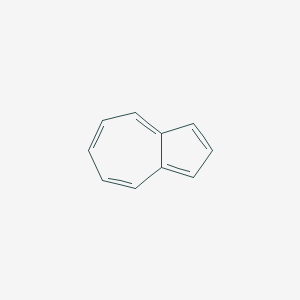

Azulene (C₁₀H₈) is a non-benzenoid aromatic hydrocarbon consisting of fused 5- and 7-membered rings. It is a structural isomer of naphthalene but exhibits distinct properties, including a deep blue color (from its Spanish name azul, meaning "blue") and a dipole moment of 1.08 debye due to asymmetric charge distribution between the electron-rich cyclopentadienyl fragment and electron-deficient tropylium-like ring . With 10 π-electrons, this compound displays aromaticity, albeit with unique reactivity: electrophilic substitutions occur at positions 1, 3, 5, and 7, while nucleophilic attacks target positions 4, 6, and 8 . Natural derivatives like guaithis compound and chamthis compound are found in plants such as chamomile (Matricaria chamomilla) and yarrow (Achillea millefolium), where they contribute to anti-inflammatory and antioxidant activities .

This compound’s optoelectronic properties—such as a low ionization energy (7.4 eV) and high electron mobility—make it valuable in organic semiconductors, near-infrared (NIR) dyes, and electrochemical sensors .

准备方法

合成路线和反应条件: 薁可以通过多种方法合成。 一种常见的方法是使 2H-环庚并[b]呋喃-2-酮与烯烃、活性亚甲基、烯胺和硅烯醇醚反应 . 另一种方法涉及氢化衍生物的芳构化,例如齐格勒-哈夫纳方法,该方法以环戊二烯开始,并使七元环环化 .

工业生产方法: 薁的工业生产通常涉及使用吡咯烷作为试剂,并进行连续蒸汽蒸馏和萃取来进行后处理 . 该方法具有可扩展性,并且已被证明可以有效地生产大量薁。

化学反应分析

反应类型: 薁会发生各种类型的化学反应,包括:

亲电取代: 由于其芳香性,薁可以进行类似弗里德尔-克拉夫茨的取代反应.

亲核加成: 薁的五元环具有亲核性,可以参与亲核加成反应.

常用试剂和条件:

亲电取代: 常见的试剂包括卤素和路易斯酸。

亲核加成: 通常使用格氏试剂和有机锂化合物等试剂。

主要产物:

亲电取代: 产物包括卤代薁和其他取代衍生物。

亲核加成: 产物包括在五元环上添加了官能团的各种薁衍生物。

科学研究应用

Dermatological Uses

Azulene and its derivatives have shown promise in the treatment of dermatological conditions. Research highlights their anti-inflammatory properties, which are beneficial for managing conditions such as atopic dermatitis and other inflammatory skin diseases.

- Clinical Studies : A study involving 23 patients demonstrated that a combination of 0.02% guaithis compound with 1% ceramides significantly improved skin hydration by approximately 64% and reduced roughness by about 4% after four weeks of treatment. Additionally, itching decreased by nearly 70%, and sleep quality improved by approximately 74% among patients with atopic dermatitis .

- Mechanism of Action : this compound's anti-inflammatory effects are attributed to its ability to inhibit cyclooxygenase-2 (COX-2) and regulate cytokine secretion, which plays a crucial role in inflammatory responses .

Anticancer Properties

The potential anticancer effects of this compound derivatives are under investigation, particularly concerning their ability to target specific cancer cell lines.

- Research Findings : A series of this compound derivatives were synthesized and tested for their inhibitory effects on fms-like tyrosine kinase 3 (FLT-3), a receptor involved in leukemia development. These compounds exhibited significant cytotoxicity against pancreatic cancer cell lines while showing selectivity toward cancer cells over healthy cells .

- Case Study : In vitro studies indicated that new this compound hydrazide-hydrazones demonstrated cytotoxic effects linked to mechanisms involving mitophagy induction, suggesting their potential as selective anticancer agents .

Cosmetic Applications

This compound is widely used in cosmetic formulations due to its soothing properties and ability to enhance skin health.

- Sunscreens : The compound is incorporated into sunscreens for its photoprotective abilities, helping to absorb UV radiation and prevent skin damage. Its stability under UV exposure is an area of ongoing research to optimize its efficacy in cosmetic products .

- Anti-inflammatory Creams : this compound is frequently utilized in creams aimed at reducing redness and irritation, making it a popular ingredient for sensitive skin formulations.

Electronic Applications

Recent studies have also explored the use of this compound in electronic applications due to its unique electronic properties.

- Molecular Rectifiers : this compound's structure allows it to function as a molecular rectifier in electronic devices. The compound's non-alternant nature contributes to its potential in developing efficient electronic components .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound applications:

Conclusion and Future Directions

The research on this compound demonstrates its vast potential across various fields, particularly in medicine and cosmetics. However, challenges such as photodecomposition under UV light necessitate further investigation into the safety and long-term effects of this compound and its derivatives. Future studies should focus on optimizing formulations for enhanced stability and efficacy while exploring new therapeutic avenues.

作用机制

薁通过多种机制发挥作用:

抗炎作用: 薁抑制环氧合酶-2 (COX-2) 酶,该酶参与前列腺素的生物合成,前列腺素是炎症的关键介质.

抗胃蛋白酶作用: 薁直接作用于炎症性胃粘膜并抑制炎症介质.

抑制组胺释放: 薁抑制组胺的释放,组胺在过敏反应和炎症中起作用.

相似化合物的比较

Azulene vs. Naphthalene

Key Differences :

- This compound’s lower ionization energy and dipole moment enable charge-transfer transitions, explaining its visible absorption and fluorescence .

- Naphthalene’s benzenoid structure lacks this compound’s redox versatility, limiting its use in optoelectronics .

Natural Derivatives: Guaithis compound and Chamthis compound

| Property | Guaithis compound | Chamthis compound |

|---|---|---|

| Structure | 1,4-Dimethyl-7-isopropylthis compound | 1-Methyl-4-isopropylthis compound |

| Source | Guaiacum spp., mushrooms | Chamomile essential oil |

| Bioactivity | Anti-inflammatory, antioxidant | Wound healing, anti-irritant |

| Optical Properties | Absorbs at 520–600 nm | Absorbs at 550–650 nm |

| Stability | Photolabile; degrades under UV | Thermally stable up to 100°C |

Research Findings :

- Guaithis compound suppresses COX-2 and TNF-α in murine macrophages (IC₅₀ = 12 µM) .

- Chamthis compound reduces oxidative stress in keratinocytes by scavenging ROS (70% reduction at 50 µM) .

Azaazulenes

- Structure : Nitrogen-substituted azulenes (e.g., 1-azathis compound).

- Properties : Enhanced dipole moments (1.5–2.0 D), red-shifted absorption (λₐᵦₛ ≈ 650–800 nm), and anti-cancer activity .

- Example : 2-(2-Hydroxyphenyl)-1-azathis compound inhibits HeLa cell proliferation (IC₅₀ = 8.2 µM) via mitochondrial apoptosis .

Polyazulenes

- Applications : Conducting polymers for electrochemical sensors (e.g., detection of Cu²⁺ with LOD = 0.1 nM) .

- Synthesis : Electropolymerization of 1,3-polythis compound yields materials with conductivity up to 10⁻² S/cm .

Terrylene Bisimide (Non-Alternant Isomer)

- Structure : this compound fused with naphthalimide via [3+3] annulation .

- Properties : Planar π-extension with NIR absorption (λₐᵦₛ = 850 nm) and high electron affinity (EA = 3.2 eV) .

- Comparison: Unlike benzenoid terrylene, this compound-based isomers exhibit lower symmetry and broader redox windows (−1.2 to +1.5 V vs. SCE) .

Data Tables

Table 1: Electrochemical Properties of this compound Derivatives

| Compound | Reduction Potential (V) | Oxidation Potential (V) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound | −1.8 | +1.2 | 3.0 |

| 2,6-Bis(diphenylamine)this compound | −2.1 | +0.9 | 2.4 |

| Polythis compound | −1.5 | +1.0 | 2.2 |

Data from

生物活性

Azulene, a unique aromatic hydrocarbon characterized by its distinct blue color, has garnered significant attention in the fields of chemistry and pharmacology due to its diverse biological activities. This article synthesizes current research findings on this compound, focusing on its therapeutic potential, mechanisms of action, and various applications in medicine.

Chemical Structure and Properties

This compound is composed of a fused bicyclic structure that contributes to its unique physicochemical properties, including lipophilicity and photostability. These characteristics enable this compound and its derivatives to interact favorably with biological membranes, enhancing their therapeutic efficacy.

1. Anti-inflammatory Properties

This compound exhibits notable anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. For instance, studies have shown that this compound effectively reduces TNF-α levels without compromising cell viability .

Table 1: Summary of Anti-inflammatory Effects of this compound Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | N/A | Inhibition of TNF-α production |

| 5,6-Bromothis compound | 10 | Stimulates pro-inflammatory cytokines |

| Guaithis compound | N/A | Broader anti-inflammatory spectrum |

2. Antimicrobial Activity

This compound and its derivatives have demonstrated antimicrobial properties against various pathogens. A study highlighted the antifungal activity of this compound-organobismuth(III) carboxylates against Saccharomyces cerevisiae, showing significant inhibition of fungal growth . Furthermore, this compound has been explored for its potential in antimicrobial photodynamic therapy.

Table 2: Antimicrobial Efficacy of this compound Derivatives

| Compound | Pathogen | Inhibition Level |

|---|---|---|

| This compound | S. cerevisiae | Significant |

| Guaithis compound | Staphylococcus aureus | Moderate |

| Chamthis compound | Escherichia coli | Low |

3. Anticancer Potential

Emerging studies suggest that this compound derivatives may possess anticancer properties. For example, certain this compound compounds have been shown to inhibit tumor necrosis factor α (TNF-α) production in cancer cells, which is crucial for tumor progression . Additionally, guaithis compound derivatives have been evaluated for antiproliferative effects against various cancer cell lines.

Case Study: Anticancer Effects of Guaithis compound Derivatives

A study conducted on guaithis compound derivatives demonstrated significant antiproliferative activity against leukemia cell lines. The most effective compounds exhibited IC50 values in the low micromolar range, indicating their potential as chemotherapeutic agents .

1. Dermatological Uses

This compound has been widely used in dermatology due to its soothing and anti-inflammatory properties. Clinical trials involving guaithis compound have shown promising results in treating atopic dermatitis. A recent study reported a 64% increase in skin moisture and a 70% reduction in itching after four weeks of treatment with a formulation containing guaithis compound .

Table 3: Clinical Outcomes from Guaithis compound Treatment

| Parameter | Baseline (%) | Post-treatment (%) |

|---|---|---|

| Skin Moisture | 30 | 64 |

| Itching Severity | 80 | 30 |

| Sleep Quality Improvement | 50 | 74 |

2. Gastroprotective Effects

Research has also indicated that this compound derivatives may be effective in treating gastric ulcers. Studies involving ethanol-induced gastric ulcer models in mice demonstrated that various this compound compounds significantly reduced ulcer indices compared to standard treatments like omeprazole .

常见问题

Q. What spectroscopic and analytical methods are critical for characterizing azulene derivatives, and how should experimental data be interpreted?

Basic Research Focus

Characterization of this compound derivatives requires a combination of spectroscopic techniques:

- UV-Vis Spectroscopy : this compound's visible-region absorption (400–700 nm) arises from its unique S₀→S₁ transition, distinct from naphthalene .

- Fluorescence Spectroscopy : this compound exhibits anomalous fluorescence from higher excited states (violating Kasha’s rule), requiring careful baseline correction and excitation wavelength optimization .

- Mass Spectrometry (MS) : Photoionization Efficiency (PIE) curves and isotopic analysis (e.g., m/z 128 for C₁₀H₈ isomers) differentiate this compound from naphthalene, with ionization energies (IE) at 7.41 eV (this compound) vs. 8.14 eV (naphthalene) .

- Chromatography : HPLC or GC-MS validated via ICH guidelines ensures purity, with detection limits (LOD) as low as 0.007 µg/ml for this compound derivatives .

Methodological Tips :

- Cross-validate spectral data with computational simulations (e.g., TD-DFT) to confirm electronic transitions.

- Use isotope-labeled controls to rule out contamination in MS analysis .

Q. How can researchers resolve discrepancies in reported ionization energies (IE) and branching ratios of this compound isomers?

Advanced Research Focus

Discrepancies often arise from isomer contamination or experimental conditions. Key steps include:

- PIE Curve Deconvolution : Analyze m/z 128 signals using linear combinations of reference curves for this compound (IE = 7.41 eV) and naphthalene (IE = 8.14 eV) to quantify contributions (e.g., 5.7% this compound vs. 94.3% naphthalene in gas-phase reactions) .

- Isotopic Controls : Monitor natural ¹³C abundance (e.g., m/z 129 signals) to distinguish isotopic interference from target isomers .

- Reaction Condition Optimization : Adjust precursor systems (e.g., fulvenallenyl vs. propargyl radicals) and temperature to favor this compound formation .

Methodological Tips :

- Conduct time-resolved experiments to map reaction kinetics.

- Use computational tools (e.g., RRKM theory) to predict branching ratios under varying conditions .

Q. How can researchers validate the identity and purity of novel this compound-based compounds?

Advanced Research Focus

- Multi-Technique Characterization : Combine NMR (¹H/¹³C), X-ray crystallography (for solid-state structure), and high-resolution MS .

- Purity Assessment : Follow ICH guidelines for validation, including linearity (R² ≥ 0.999), LOD/LOQ determination, and inter-day precision (RSD < 2.5%) .

- Reference Standards : Compare with literature data for known derivatives (e.g., Zn-DPA-azulene sensors) to confirm functional group interactions .

Advanced Research Focus

- Probe Design : Conjugate this compound with recognition motifs (e.g., Zn-DPA for nucleotide sensing) via π-linkers (p- or m-phenylene) to modulate electronic coupling .

- Emission Optimization : Test substituent effects (e.g., electron-withdrawing groups) on fluorescence quantum yield and Stokes shift .

- Selectivity Testing : Compare sensor responses to structurally similar analytes (e.g., ADP vs. ATP) using titration experiments and Stern-Volmer analysis .

Methodological Tips :

- Use X-ray crystallography to confirm probe-analyte binding modes.

- Validate selectivity under physiological pH and ionic strength conditions .

属性

IUPAC Name |

azulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-2-5-9-7-4-8-10(9)6-3-1/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFNKYGDVFVPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Record name | azulene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Azulene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82451-56-7 | |

| Record name | Polyazulene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82451-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2059770 | |

| Record name | Azulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275-51-4 | |

| Record name | Azulene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=275-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azulene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000275514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | azulene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azulene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZULENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82R6M9MGLP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。